n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine
Overview
Description
N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: is a chemical compound with the molecular formula C14H13Cl2N2 It is characterized by two chlorobenzyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzylamine with ethane-1,2-diamine under specific conditions. The reaction can be carried out in an inert atmosphere to prevent oxidation, using a suitable solvent such as dichloromethane or ethanol. The reaction mixture is heated to a specific temperature, often around 50-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of This compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorobenzyl groups.
Substitution: : Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: : The compound may serve as a ligand for metal ions, facilitating studies on metalloproteins and enzymes.
Industry: : Use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal ions through its amino groups, forming stable complexes. The molecular targets and pathways involved would vary based on the context of its use, such as binding to specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: can be compared with other similar compounds, such as N,N'-Bis(4-chlorobenzyl)ethane-1,2-diamine and N,N'-Bis(2-chlorobenzyl)hydroxylamine . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of chlorobenzyl groups and ethane-1,2-diamine backbone, which influences its reactivity and utility in various fields.
Properties
IUPAC Name |
N,N'-bis[(2-chlorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,19-20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNAUYKDNNUELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225088 | |
Record name | N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108896-78-2 | |
Record name | N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108896-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108896782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE37K4O5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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